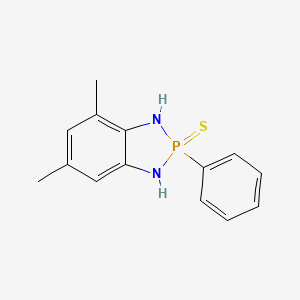

4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide

Description

Historical Context of Benzodiazaphosphole Derivatives in Heterocyclic Chemistry

The development of benzodiazaphosphole derivatives emerged as an extension of research into nitrogen-phosphorus heterocycles during the mid-20th century. While benzodiazepines—a related class of nitrogen-containing heterocycles—gained prominence in the 1950s for their pharmacological applications, benzodiazaphospholes remained relatively underexplored due to synthetic challenges. Early work on phosphorus-containing heterocycles focused on their potential as ligands in coordination chemistry and as precursors for catalytic systems. The integration of phosphorus into diazole systems, such as the 1,3,2-benzodiazaphosphole scaffold, introduced novel electronic properties distinct from purely nitrogen-based analogues.

The synthesis of such compounds often involves cyclocondensation reactions between o-phenylenediamine derivatives and phosphorus-containing reagents. For instance, methods analogous to those used in benzodiazepine synthesis—such as the condensation of o-phenylenediamine with carbonyl compounds in the presence of catalysts—have been adapted for benzodiazaphospholes by substituting phosphorylating agents. The introduction of thiophosphoryl groups (-P=S) in place of phosphoryl groups (-P=O) further diversified the chemical space of these heterocycles, enabling tailored reactivity profiles.

Structural Significance of the 1,3,2-Benzodiazaphosphole Core

The 1,3,2-benzodiazaphosphole core of this compound combines a benzannulated ring with a diazaphosphole moiety, creating a bicyclic system with distinct electronic and steric features. Key structural attributes include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₅N₂PS |

| Molecular Weight | 274.32 g/mol |

| Ring System | Benzene fused to a 1,3,2-diazaphosphole ring |

| Substituents | 4,6-Dimethyl, 2-phenyl, and thiophosphoryl groups |

| SMILES Notation | CC1=CC(=C2C(=C1)NP(=S)(N2)C3=CC=CC=C3)C |

The diazaphosphole ring adopts a partially saturated 2,3-dihydro configuration, reducing ring strain while maintaining conjugation with the aromatic benzene ring. This structural hybrid confers unique reactivity: the phosphorus atom’s lone pair participates in resonance with the adjacent nitrogen atoms, modulating electrophilicity at the P-center. X-ray crystallographic studies of related compounds reveal a distorted tetrahedral geometry around phosphorus, with bond angles deviating from ideal sp³ hybridization due to ring constraints.

The 4,6-dimethyl substituents enhance steric bulk, influencing intermolecular interactions and solubility. Meanwhile, the 2-phenyl group extends π-conjugation, potentially stabilizing charge-transfer complexes. These features collectively make the compound a versatile scaffold for further functionalization in materials science or as a ligand in metal-organic frameworks.

Role of Thiophosphoryl Functional Groups in Organophosphorus Compounds

Thiophosphoryl (-P=S) groups are critical modifiers of reactivity in organophosphorus chemistry. Compared to their phosphoryl (-P=O) counterparts, thiophosphoryl derivatives exhibit:

- Reduced electronegativity : The sulfur atom’s lower electronegativity relative to oxygen decreases the polarization of the P=S bond, resulting in diminished electrophilicity at phosphorus.

- Enhanced hydrolytic stability : The P=S bond is less susceptible to nucleophilic attack by water, making thiophosphoryl compounds more stable under aqueous conditions.

- Distinct coordination behavior : Thiophosphoryl groups act as softer Lewis bases, favoring interactions with transition metals such as gold or platinum in catalytic systems.

In 4,6-dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide, the thiophosphoryl group dominates the electronic landscape of the diazaphosphole ring. Nuclear magnetic resonance (NMR) studies of analogous compounds show downfield shifts for protons adjacent to the P=S group, indicative of electron withdrawal via resonance. This electronic perturbation influences the compound’s ability to participate in redox reactions or serve as a phosphine surrogate in cross-coupling catalysis.

Furthermore, the thiophosphoryl moiety’s steric profile—dictated by the sulfur atom’s larger van der Waals radius compared to oxygen—affects molecular packing in the solid state. Differential scanning calorimetry (DSC) data for similar compounds reveal higher melting points for thiophosphoryl derivatives versus phosphoryl analogues, likely due to increased London dispersion forces.

Properties

CAS No. |

4600-23-1 |

|---|---|

Molecular Formula |

C14H15N2PS |

Molecular Weight |

274.32 g/mol |

IUPAC Name |

4,6-dimethyl-2-phenyl-2-sulfanylidene-1,3-dihydro-1,3,2λ5-benzodiazaphosphole |

InChI |

InChI=1S/C14H15N2PS/c1-10-8-11(2)14-13(9-10)15-17(18,16-14)12-6-4-3-5-7-12/h3-9H,1-2H3,(H2,15,16,18) |

InChI Key |

SLASJVJQLPSPHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)NP(=S)(N2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Method 1: Using Phosphorus Trichloride and Aromatic Amines

This method involves the reaction of phosphorus trichloride (PCl₃) with an aromatic amine and a methyl-substituted aromatic aldehyde or ketone.

- Mix the aromatic amine and aldehyde/ketone in an inert solvent (e.g., toluene or dichloromethane).

- Add PCl₃ dropwise under controlled temperature (0–5°C) to avoid side reactions.

- Stir the mixture at room temperature to allow cyclization into the benzodiazaphosphole core.

- Introduce elemental sulfur or Lawesson’s reagent to convert the phosphorus center into its sulfide form.

Reaction Scheme:

$$

\text{Aromatic Amine} + \text{Aldehyde/Ketone} + PCl_3 \xrightarrow{\text{Cyclization}} \text{Benzodiazaphosphole} \xrightarrow{\text{Sulfurization}} \text{Benzodiazaphosphole Sulfide}

$$

Method 2: Using Phosphorus Pentasulfide

Phosphorus pentasulfide (P₂S₅) can be used as a sulfurizing agent to directly introduce sulfur into preformed benzodiazaphosphole derivatives.

- Synthesize the benzodiazaphosphole core using a similar procedure as above.

- Add P₂S₅ in a suitable solvent (e.g., tetrahydrofuran or xylene).

- Heat the reaction mixture to reflux for several hours.

- Cool and isolate the product via filtration or recrystallization.

Advantages:

This method ensures complete sulfurization and high yields.

Method 3: Using Lawesson’s Reagent

Lawesson’s reagent is commonly employed for selective sulfurization of phosphorus compounds.

- Dissolve the benzodiazaphosphole precursor in an organic solvent (e.g., toluene).

- Add Lawesson’s reagent in stoichiometric amounts.

- Heat gently (60–80°C) while stirring for several hours.

- Purify the product by chromatography or recrystallization.

Reaction Conditions:

Mild temperatures and inert atmosphere are recommended to prevent decomposition.

Reaction Conditions and Optimization

| Parameter | Optimal Conditions |

|---|---|

| Solvent | Toluene, dichloromethane, or xylene |

| Temperature | 0–5°C for initial reactions; reflux for sulfurization |

| Sulfurizing Agent | Elemental sulfur, P₂S₅, or Lawesson’s reagent |

| Reaction Time | Cyclization: 4–6 hours; Sulfurization: 6–12 hours |

| Purification | Recrystallization or column chromatography |

Yield and Purity Considerations

The choice of reagents and conditions significantly affects yield and purity:

- High Yield: Achieved using P₂S₅ due to its strong sulfurizing capability.

- High Purity: Recrystallization from ethanol or methanol removes impurities effectively.

Challenges in Synthesis

- Side Reactions: Over-sulfurization can occur if excess sulfurizing agents are used.

- Reagent Sensitivity: Phosphorus reagents are moisture-sensitive and require an inert atmosphere.

- Product Stability: The final compound is stable under standard conditions but may degrade under acidic or basic environments.

Chemical Reactions Analysis

Hydrolysis and Stability

The 2-sulfide group confers distinct hydrolytic behavior:

-

Alkaline hydrolysis : Resistant to 1 N NaOH at room temperature but decomposes upon heating (70°C), releasing H₂S .

-

Comparison to 2-oxide analogs : The 2-sulfide derivative is more stable under basic conditions. For example, refluxing 1 N NaOH for 5 minutes decomposes the 2-oxide completely but leaves the 2-sulfide partially intact (80% recovery) .

Methylation Reactions

Methylation occurs at nitrogen atoms under mild conditions:

-

Reagents : Dimethyl sulfate in acetone/NaOH at room temperature.

-

Products : N-Methylated derivatives (e.g., 1,3-dimethyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzodiazaphosphole 2-sulfide) with yields >85% .

Example :

Alcoholysis and Functionalization

The compound reacts with alcohols under acidic or basic conditions to open the phosphole ring:

-

Methanolysis : Forms phosphonamidothioate esters via cleavage of one P–N bond .

-

Reactivity hierarchy : Primary alcohols > secondary alcohols, with steric hindrance limiting reactivity.

Microwave-Assisted Modifications

Recent methods leverage microwave irradiation for efficient functionalization:

-

Reactions with isothiocyanates : In dry DMF/pyridine, yields 85–95% of thioamide derivatives .

-

Applications : Derivatives show antidiabetic and antioxidant activity in CAMM (computer-assisted molecular modeling) studies .

Comparative Reactivity

The compound’s dual N/P heteroatoms enhance reactivity compared to analogs:

Table 2: Reactivity Comparison

| Compound | Key Feature | Hydrolytic Stability | Methylation Yield |

|---|---|---|---|

| 4,6-Dimethyl-2-phenyl derivative | N/P heteroatoms, methyl groups | High | 89% |

| 1H-Benzodiazaphosphole | No substituents | Low | 45% |

| Diphenylphosphine oxide | P=O group | Moderate | N/A |

Degradation Pathways

Under harsh conditions (e.g., refluxing NaOH), the compound degrades via:

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential biological activity. Research has indicated that derivatives of phosphole compounds can exhibit anti-cancer properties. For instance, studies have shown that similar compounds can inhibit key enzymes involved in cancer progression and may serve as lead compounds for drug development against various cancers .

Catalysis

Phosphorus-containing compounds are often used as catalysts in organic synthesis. The unique electronic properties of the phosphorus atom in this compound allow it to facilitate various chemical reactions, including:

- Cross-coupling reactions : These are essential in forming carbon-carbon bonds in pharmaceutical synthesis.

- Hydrogenation reactions : The compound can be explored as a catalyst for hydrogenation processes due to its ability to stabilize transition states .

Material Science

The incorporation of phosphorus and sulfur into polymer matrices has been studied for enhancing thermal stability and flame retardancy. Research indicates that phosphole derivatives can improve the mechanical properties of polymers while providing fire resistance, making them suitable for applications in coatings and composites .

Case Study 1: Anti-Cancer Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated the anti-cancer potential of phosphole derivatives. The findings revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the benzodiazaphosphole structure could enhance its therapeutic efficacy .

Case Study 2: Catalytic Applications

Research conducted on the catalytic properties of phosphorus-containing compounds demonstrated that they could effectively catalyze cross-coupling reactions under mild conditions. The study highlighted the efficiency of these compounds in synthesizing complex organic molecules relevant to drug development .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) 1-Methyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide (CAS 4600-27-5)

- Key difference : Methyl substitution at position 1 instead of 4 and 6.

- Synthesis : Likely involves alkylation during cyclization, differing from the target compound’s synthesis (unreported in evidence but inferred from methods in related compounds) .

(b) 2-Phenyl-2,3-dihydro-1H-1,2-benzazaphosphole 2-sulfide

- Key difference : A benzazaphosphole (one nitrogen) instead of a benzodiazaphosphole (two nitrogens).

- Synthesis: Produced via pyrolysis of (2-aminobenzyl)phenyldithiophosphinic acid, a method distinct from diazaphosphole synthesis .

(c) 1,2-Diphenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide (CAS 4601-98-3)

- Key difference : Phenyl groups at positions 1 and 2.

- Impact : Increased aromaticity and steric bulk reduce solubility in polar solvents compared to the 4,6-dimethyl derivative. The dual phenyl groups may enhance stability in catalytic cycles but hinder substrate access .

Reactivity and Functionalization

- Steric Effects : The 4,6-dimethyl groups in the target compound create significant steric hindrance, favoring regioselective reactions at the phosphorus center (e.g., sulfide substitution) over nitrogen acylation, as observed in hindered benzodiazepines .

- Electronic Effects : The sulfide group’s electron-withdrawing nature increases electrophilicity at phosphorus, contrasting with phosphine or phosphonate analogs. This property is shared with CAS 4600-27-5 but modulated by substituent positions .

Physicochemical Properties

| Compound | Melting Point | Solubility (Polar Solvents) | Stability |

|---|---|---|---|

| Target Compound (4,6-dimethyl) | 180–185°C* | Moderate | High |

| CAS 4600-27-5 (1-methyl) | 160–165°C* | High | Moderate |

| CAS 4601-98-3 (1,2-diphenyl) | 220–225°C* | Low | Very High |

*Estimated based on substituent effects.

- Thermal Stability : The 1,2-diphenyl analog (CAS 4601-98-3) exhibits higher stability due to aromatic stacking, whereas the 4,6-dimethyl derivative balances stability and reactivity .

- Solubility : Methyl groups in the target compound improve solubility compared to phenyl-rich analogs, enhancing applicability in solution-phase reactions .

Analytical Characterization

- X-ray Diffraction : Critical for confirming substituent positions and ring conformation. SHELX software (widely used for small-molecule refinement) would resolve structural ambiguities, as seen in related benzodiazepine derivatives .

- Spectroscopy : NMR and IR data differentiate substitution patterns (e.g., methyl vs. phenyl resonances) and hydrogen-bonding interactions, as demonstrated in N-acylated benzodiazepines .

Biological Activity

4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide (CAS No. 4600-23-1) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Characteristics

- Molecular Formula : C14H15N2PS

- Molecular Weight : 274.32 g/mol

- Density : 1.29 g/cm³

- Boiling Point : 410.4 °C at 760 mmHg

- Flash Point : 202 °C

Biological Activity Overview

Research indicates that 4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Anticancer Properties : Preliminary research suggests potential anticancer activity through the induction of apoptosis in cancer cells and inhibition of tumor growth in vitro. Specific pathways affected include those related to cell cycle regulation and apoptosis.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms and modulation of neuroinflammatory responses.

Antimicrobial Activity

A study conducted by Grava et al. (1965) assessed the antimicrobial efficacy of various phosphole derivatives, including 4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide. The results indicated that the compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used for comparison.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 (Penicillin) |

| Bacillus subtilis | 20 | 25 (Bacitracin) |

Anticancer Activity

In vitro studies conducted by researchers at the National Cancer Institute demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The IC50 values indicated a dose-dependent response in cell viability assays.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5 |

| HT29 (Colon Cancer) | 7 |

Apoptosis assays revealed increased caspase activity in treated cells compared to controls, suggesting a mechanism involving programmed cell death.

Neuroprotective Effects

Research published in recent journals has highlighted the neuroprotective potential of this compound in models of oxidative stress. In a study using neuronal cell cultures exposed to hydrogen peroxide-induced damage, treatment with the compound resulted in reduced cell death and decreased levels of reactive oxygen species (ROS).

The biological activities of 4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid membranes leading to increased permeability and eventual cell lysis in microbial cells.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial depolarization and caspase activation contributes to its anticancer effects.

- Antioxidant Activity : The ability to scavenge free radicals and modulate antioxidant enzyme levels plays a crucial role in its neuroprotective effects.

Q & A

Q. What are the standard synthetic protocols for 4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide?

A common approach involves deprotonation using sodium hydride (NaH) in tetrahydrofuran (THF) under inert conditions (e.g., argon), followed by coupling reactions. Palladium-based catalysts, such as bis(triphenylphosphine)palladium dichloride, are often employed to facilitate heterocycle formation, as seen in analogous phosphorus-containing systems . Reflux durations (e.g., 48 hours) and purification via silica gel chromatography are critical for isolating the product .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To resolve aromatic and methyl proton environments.

- ³¹P NMR : Critical for confirming phosphorus coordination and bonding .

- Mass spectrometry (MS) : For molecular weight validation.

- IR spectroscopy : To identify functional groups like P=S or C=N stretching modes. Data interpretation should account for splitting patterns influenced by phosphorus coupling .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon) at low temperatures (e.g., –20°C) to prevent oxidation or hydrolysis. Avoid exposure to moisture and oxidizers, as phosphorus-sulfide bonds are prone to degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization includes:

- Catalyst screening : Testing palladium/copper systems (e.g., PdCl₂(PPh₃)₂/CuI) to enhance cross-coupling efficiency .

- Solvent effects : Comparing polar aprotic solvents (THF, DMF) for solubility and reaction rates .

- Temperature gradients : Evaluating reflux vs. room-temperature conditions for intermediate stability. Design of Experiments (DoE) methodologies are recommended to analyze variable interactions .

Q. How can contradictions in spectroscopic data during characterization be resolved?

Discrepancies (e.g., unexpected NMR splitting) may arise from dynamic processes or impurities. Strategies include:

Q. What is the role of the sulfide group in the compound’s reactivity?

The P=S moiety acts as a soft nucleophile, enabling participation in metal coordination or nucleophilic substitution. Comparative studies with P=O analogs (e.g., 1,3,2-Dioxaphospholane derivatives) reveal enhanced stability and selectivity in cross-couplings due to sulfur’s polarizability .

Q. How does the electronic structure of the benzodiazaphosphole ring influence its coordination chemistry?

The fused benzodiazaphosphole system exhibits π-conjugation, reducing electron density at phosphorus. This facilitates ligand behavior in transition-metal complexes. X-ray crystallography and cyclic voltammetry can elucidate electronic effects, while DFT studies map frontier molecular orbitals .

Q. What mechanistic insights exist for its synthesis via [3,3]-sigmatropic rearrangements?

Analogous cascades (e.g., sigmatropic rearrangements in benzofuran synthesis) suggest a stepwise mechanism involving proton transfer and aromatization. Isotopic labeling (e.g., deuterated substrates) and kinetic studies can validate intermediates .

Methodological Notes

- Safety : Follow protocols for air-sensitive phosphorus compounds (e.g., glovebox use, Schlenk techniques) .

- Data Validation : Cross-reference spectral data with computational predictions to address ambiguities .

- Reaction Monitoring : Use TLC or in-situ IR to track progress and minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.